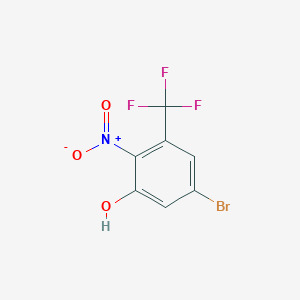

5-Bromo-3-hydroxy-2-nitrobenzotrifluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-hydroxy-2-nitrobenzotrifluoride is a chemical compound with the CAS Number 2092867-77-9 . It has a molecular weight of 286 and is also known by the IUPAC Name 5-bromo-2-nitro-3-(trifluoromethyl)phenol . It is a solid at ambient temperature .

Molecular Structure Analysis

The InChI Code for 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride is 1S/C7H3BrF3NO3/c8-3-1-4(7(9,10)11)6(12(14)15)5(13)2-3/h1-2,13H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

5-Bromo-3-hydroxy-2-nitrobenzotrifluoride is a solid at ambient temperature . It has a molecular weight of 286 and its IUPAC Name is 5-bromo-2-nitro-3-(trifluoromethyl)phenol .Applications De Recherche Scientifique

Herbicide Resistance and Detoxification

One study discusses the development of herbicide resistance in transgenic plants by expressing a bacterial detoxification gene. The gene, encoding a nitrilase that converts bromoxynil (a related compound) to its primary metabolite, was introduced into tobacco plants, conferring resistance to high levels of bromoxynil. This approach demonstrates a novel method for achieving herbicide resistance through the introduction of a catabolic detoxification gene in plants (Stalker, Mcbride, & Malyj, 1988).

Analytical Chemistry and Environmental Probing

Another research article focuses on the chemistry of a reporter group, 2-hydroxy-5-nitrobenzyl bromide, and its reactions with amino acid esters. The study provides insights into the hydrophobic affinity of the group and its specificity for tryptophan in proteins, enhancing the value of the reagent as an environmental probe (Loudon & Koshland, 1970).

Biotransformation under Anaerobic Conditions

Research on the biotransformation of 3,5-dibromo-4-hydroxybenzonitrile (an analog of the compound ) under various anaerobic conditions highlights its degradability and the potential for environmental remediation. This study shows how bromoxynil and its derivatives are degraded under different anaerobic conditions, indicating pathways for environmental detoxification (Knight, Berman, & Häggblom, 2003).

Luminescent Sensors

A study on mixed ligand two-dimensional metal-organic frameworks (MOFs) demonstrates the application of 5-bromo isophthalic acid (a structurally similar compound) in creating efficient luminescent sensors for the detection of picric acid in aqueous media. This research shows the potential of using derivatives of 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride in the development of sensitive and selective luminescent sensors (Rachuri, Parmar, Bisht, & Suresh, 2016).

Safety and Hazards

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride . The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .

Propriétés

IUPAC Name |

5-bromo-2-nitro-3-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-3-1-4(7(9,10)11)6(12(14)15)5(13)2-3/h1-2,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOKBPBGMKRGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)[N+](=O)[O-])O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide](/img/structure/B2957803.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2957808.png)

![Ethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2957810.png)

![1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2957811.png)

![5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957824.png)